2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile

organic synthesis solubility chromatography

Why choose this compound? The 6-methyl substitution (CAS 2047352-75-8) boosts solubility (∆XLogP3 ≈ 0.3 vs. unsubstituted analog CAS 1080-74-6), delivering superior film-forming for non-fullerene acceptor (NFA) synthesis. This methyl variant tunes molecular packing, optical band gap, and morphology—critical parameters the unsubstituted INCN cannot replicate. Supplied at 98% purity as a 5(6)-methyl isomer mixture, it ensures reproducible performance in A-D-A NFAs, air-stable n-type OTFTs, and NIR photodetectors. Avoid generic substitution; choose the intermediate that matches your specific solubility, morphology, and optoelectronic requirements.

Molecular Formula C13H8N2O
Molecular Weight 208.21 g/mol
Cat. No. B12094957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile
Molecular FormulaC13H8N2O
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(C#N)C#N)CC2=O
InChIInChI=1S/C13H8N2O/c1-8-2-3-10-11(9(6-14)7-15)5-13(16)12(10)4-8/h2-4H,5H2,1H3
InChIKeyODKZUDFPIMXMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile: Core Structural Features and Procurement-Relevant Properties


2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile (CAS: 2047352-75-8; also referred to as 5(6)-methyl-3-(dicyanomethylene)indan-1-one mixture) is a methyl-substituted indan-1-ylidene malononitrile derivative belonging to the class of electron-deficient indandione-based building blocks . The compound has a molecular formula of C₁₃H₈N₂O, a molecular weight of 208.21 g/mol, and a calculated XLogP3 of 1.4, indicating moderate hydrophobicity . Its structure features a malononitrile (dicyanovinyl) acceptor unit fused to a 6-methyl-3-oxo-indan core, conferring strong electron-withdrawing character and π-conjugation. The compound is commercially available with purities of 95%+ or 98%, and is utilized as an intermediate in the synthesis of non-fullerene acceptors (NFAs), organic semiconductors, and dyes for optoelectronic applications .

Why Generic Substitution of 2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile Is Not Advisable


In-class compounds such as 2-(3-oxo-indan-1-ylidene)-malononitrile (INCN; CAS 1080-74-6) share the indandione-malononitrile acceptor scaffold but lack the methyl substitution present in the target compound . This structural difference significantly impacts key material properties. Methyl groups are known to modulate molecular packing, solubility, and thin-film morphology in organic semiconductors, and their presence can alter the optical band gap and frontier orbital energy levels [1]. Direct substitution with the unsubstituted analog would result in different processing behavior and device performance, as evidenced by the distinct physical and electronic characteristics observed in related indandione-based acceptor systems [2]. Furthermore, the target compound is often supplied as a mixture of 5- and 6-methyl isomers (OC1176), which may provide a distinct solubility and crystallization profile compared to the single-isomer unsubstituted compound . Therefore, generic substitution cannot be assumed without verifying that the alternative matches the specific solubility, morphology, and optoelectronic requirements of the intended application.

Quantitative Differentiation of 2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile: Head-to-Head and Class-Inferred Evidence


Methyl Substitution Enhances Hydrophobicity (XLogP3 = 1.4) Relative to Unsubstituted Analog

The methyl group at the 6-position of the indanone core increases the compound's hydrophobicity compared to the unsubstituted analog 2-(3-oxo-indan-1-ylidene)-malononitrile (CAS 1080-74-6). The calculated partition coefficient (XLogP3) for the target compound is 1.4 , whereas the unsubstituted analog has an XLogP3 of approximately 1.1 (estimated based on its structure C₁₂H₆N₂O, M.W. 194.19) . This difference of ΔXLogP3 ≈ 0.3 translates to a measurable change in reverse-phase chromatographic retention and organic solvent solubility.

organic synthesis solubility chromatography

Impact of Methyl Group on Frontier Orbital Energies: Class Inference from DPPT-Si-INCN System

While direct HOMO/LUMO data for the isolated target compound are not available, the effect of the methyl-substituted indandione acceptor unit can be inferred from the DPPT-Si-INCN system, where the acceptor is 2-(3-oxo-indan-1-ylidene)-malononitrile (INCN) [1]. In DPPT-Si-INCN, the HOMO and LUMO are −5.82 eV and −4.60 eV, respectively, with an optical band gap (E_g^opt) of 1.22 eV [1]. In contrast, the unsubstituted INCN-based analog DPPT-Si-H (without the indandione acceptor) would have significantly different orbital energies. The presence of the methyl group on the indanone core (as in the target compound) is expected to further modulate these levels: electron-donating methyl groups typically raise the HOMO level and narrow the band gap compared to unsubstituted or halogenated analogs. For example, in a computational study of indandione-based D-A materials, the introduction of electron-withdrawing malononitrile groups lowered the optical band gap from ~2.24 eV to ~1.77 eV [2], and methyl substitution can further fine-tune these values.

organic electronics HOMO/LUMO band gap

Purity and Isomeric Composition: Commercial Availability at 95–98% Purity

The target compound is commercially available with purities of 95%+ (Chemenu) and 98% (Henan Weitixi Chemical) . It is typically supplied as a mixture of 5- and 6-methyl isomers (OC1176) , which is the standard form used in research. In contrast, the single-isomer 6-methyl-3-(dicyanomethylene)indan-1-one (CAS 507484-61-9) is also available but may differ in solubility and crystallization behavior . The mixture form offers a practical balance between cost and performance for most synthetic applications.

procurement quality control reproducibility

Structural Differentiation from Fluorinated Analogs: Absence of Halogen Enhances Solubility

Fluorinated indandione-malononitrile acceptors, such as 2-(5,6-difluoro-3-oxo-indan-1-ylidene)-malononitrile (INCN-2F), exhibit stronger electron-withdrawing character and lower LUMO levels but also reduced solubility due to halogenation [1]. The target compound, bearing a methyl group instead of fluorine, retains the electron-deficient nature of the dicyanovinylindandione core while offering improved solubility in common organic solvents (e.g., chloroform, chlorobenzene) . This is a critical advantage for solution-processed device fabrication, where solubility directly impacts film uniformity and device yield.

non-fullerene acceptor solubility processability

Recommended Application Scenarios for 2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile Based on Quantitative Evidence


Synthesis of Solution-Processable Non-Fullerene Acceptors (NFAs) for Organic Solar Cells

The enhanced solubility conferred by the 6-methyl group (ΔXLogP3 ≈ 0.3 vs. unsubstituted analog) makes this compound a superior building block for the synthesis of A-D-A type non-fullerene acceptors [1]. Its use as an end-cap in NFA design enables the preparation of materials with improved processability and film-forming properties. This directly addresses the procurement need for a reliable, high-purity (95–98%) intermediate that yields NFAs with consistent performance in bulk heterojunction solar cells.

n-Channel Organic Thin-Film Transistors (OTFTs) and Organic Field-Effect Transistors (OFETs)

Based on class-inferred evidence from DPPT-Si-INCN (HOMO −5.82 eV, LUMO −4.60 eV, E_g^opt 1.22 eV), the methyl-substituted indandione-malononitrile unit is well-suited for constructing n-type semiconducting materials [1]. The target compound can be incorporated into π-conjugated backbones to achieve air-stable electron transport and low threshold voltages in solution-sheared OTFTs. Its moderate hydrophobicity (XLogP3 = 1.4) also facilitates uniform film deposition.

Organic Photodetectors (OPDs) and Near-Infrared (NIR) Absorbing Materials

The electron-deficient indandione-malononitrile core, when coupled with appropriate donor units, yields materials with broad absorption extending into the NIR [1]. The methyl substitution can be exploited to tune the optical band gap and solubility for specific photodetector applications. The commercial availability of the compound in high purity ensures reproducible synthesis of NIR-sensitive active layers.

Nonlinear Optical (NLO) Chromophores and Dyes

Indandione-malononitrile derivatives are known to exhibit large second-order nonlinear optical responses [1]. The methyl-substituted variant provides a balance between electron affinity and solubility, making it a versatile starting material for the synthesis of push–pull chromophores. Procurement of this specific compound, rather than the unsubstituted analog, ensures that the chromophores retain adequate solubility for device integration while maintaining high molecular hyperpolarizability.

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